molecular formula C6H5BrO3S B066574 5-Bromo-4-methoxythiophene-3-carboxylic acid CAS No. 162848-23-9

5-Bromo-4-methoxythiophene-3-carboxylic acid

Cat. No.: B066574
CAS No.: 162848-23-9
M. Wt: 237.07 g/mol
InChI Key: OMNYIQIDPSRNES-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxythiophene-3-carboxylic acid is an organic compound with the molecular formula C6H5BrO3S. It belongs to the class of thiophene carboxylic acids, which are characterized by a thiophene ring bearing a carboxylic acid group. This compound is notable for its bromine and methoxy substituents on the thiophene ring, which contribute to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methoxythiophene-3-carboxylic acid typically involves the bromination of 4-methoxythiophene-3-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methoxythiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-4-methoxythiophene-3-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-methoxythiophene-3-carboxylic acid is unique due to the presence of both bromine and methoxy substituents on the thiophene ring.

Properties

IUPAC Name

5-bromo-4-methoxythiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3S/c1-10-4-3(6(8)9)2-11-5(4)7/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNYIQIDPSRNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380900
Record name 5-bromo-4-methoxythiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162848-23-9
Record name 5-Bromo-4-methoxy-3-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162848-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-4-methoxythiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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